molecular formula C4H5N3OS B13965544 5-Mercaptocytosine CAS No. 31458-48-7

5-Mercaptocytosine

Cat. No.: B13965544
CAS No.: 31458-48-7
M. Wt: 143.17 g/mol
InChI Key: UGQXLWWNSMGEBY-UHFFFAOYSA-N
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Description

5-Mercaptocytosine is a sulfur-containing derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the presence of a thiol group (-SH) attached to the fifth carbon of the cytosine ring. The incorporation of the thiol group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:

    Reagents: Cytosine, thiourea, hydrochloric acid

    Conditions: Heating the reaction mixture to around 100°C for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Mercaptocytosine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

5-Mercaptocytosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA modifications.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:

    DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.

    Proteins: Covalent modification of cysteine residues, affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: A methylated derivative of cytosine, involved in epigenetic regulation.

    5-Hydroxymethylcytosine: An oxidized form of 5-Methylcytosine, also involved in epigenetic processes.

    5-Formylcytosine: Another oxidized derivative of 5-Methylcytosine, with roles in DNA demethylation.

Uniqueness

5-Mercaptocytosine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to other cytosine derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as the development of thiol-based sensors or the study of thiol-mediated biochemical processes.

Properties

CAS No.

31458-48-7

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

6-amino-5-sulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8)

InChI Key

UGQXLWWNSMGEBY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1S)N

Origin of Product

United States

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